![molecular formula C14H18N2OS B2991803 (Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide CAS No. 895425-18-0](/img/structure/B2991803.png)
(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide
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Overview
Description
Benzo[d]thiazol-2(3H)-ylidene compounds are a class of organic compounds containing a benzene ring fused to a thiazole ring . They are known for their potential biological activities .
Molecular Structure Analysis
The molecular structure of these compounds typically includes a benzene ring fused to a thiazole ring . The exact structure would depend on the specific substituents attached to the rings.Chemical Reactions Analysis
Again, while specific reactions involving “(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide” are not available, similar compounds have been involved in 1,3-dipolar cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds would depend on their specific structure. For example, 3-Methylbenzo[d]thiazole-2(3H)-thione has a molecular weight of 181.28 .Scientific Research Applications
Anticancer Applications
Thiazole derivatives, including those similar to the compound of interest, have been synthesized and evaluated for their anticancer properties. For instance, novel thiazolyl-pyrazole derivatives have shown promising binding affinities against the epidermal growth factor receptor kinase (EGFR), a target in cancer therapy. These compounds exhibited cytotoxicity against human liver carcinoma cell lines, indicating their potential as anticancer agents (Sayed et al., 2019). Similarly, new bis-pyrazolyl-thiazoles incorporating the thiophene moiety have been synthesized and tested for their anti-tumor activities against hepatocellular carcinoma cell lines, revealing promising activities for several compounds (Gomha et al., 2016).
Antibacterial and Antifungal Applications
Compounds within the thiazole family have also been explored for their antibacterial and antifungal activities. A study on novel analogs of pyrazole-1-carboxamide derivatives, sharing a structural motif with the compound , demonstrated promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Catalytic Applications
Thiazole and related derivatives have found applications in catalysis. For instance, palladium complexes with benzimidazolin-2-ylidene ligands, closely related to thiazolylidene structures, have been synthesized and tested as catalysts in Heck-type coupling reactions, showcasing the versatility of these compounds in facilitating chemical transformations (Hahn et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(6-ethyl-3-methyl-1,3-benzothiazol-2-ylidene)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-4-6-13(17)15-14-16(3)11-8-7-10(5-2)9-12(11)18-14/h7-9H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHZMVRGNYEGGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N=C1N(C2=C(S1)C=C(C=C2)CC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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